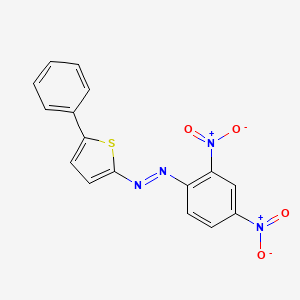
Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- is an organic compound with the molecular formula C12H8N4O4 It is a diazene derivative, characterized by the presence of both a dinitrophenyl and a phenyl-thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- typically involves the reaction of 2,4-dinitrophenylhydrazine with 5-phenyl-2-thiophenecarboxaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and sulfoxide derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl and thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitro and sulfoxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl and thienyl derivatives.
Scientific Research Applications
Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, its nitro groups can participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Similar in structure but lacks the thienyl group.
4-Nitroazobenzene: Contains a nitro group but does not have the thienyl substitution.
Phenylhydrazine: Lacks the nitro and thienyl groups but shares the hydrazine moiety.
Uniqueness
Diazene, (2,4-dinitrophenyl)(5-phenyl-2-thienyl)- is unique due to the presence of both dinitrophenyl and phenyl-thienyl groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
61201-18-1 |
|---|---|
Molecular Formula |
C16H10N4O4S |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
(2,4-dinitrophenyl)-(5-phenylthiophen-2-yl)diazene |
InChI |
InChI=1S/C16H10N4O4S/c21-19(22)12-6-7-13(14(10-12)20(23)24)17-18-16-9-8-15(25-16)11-4-2-1-3-5-11/h1-10H |
InChI Key |
JOCNNDFRUXDTMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















